

A Technical Guide to 3,5-Diisopropylbromobenzene for Research and Development

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Compound of Interest

Compound Name: 3,5-Diisopropylbromobenzene

Cat. No.: B1339613

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3,5-diisopropylbromobenzene**, a key aromatic building block utilized in synthetic chemistry. With applications ranging from the synthesis of pharmaceutical intermediates to the development of novel organic materials, a thorough understanding of its commercial availability, properties, and handling is crucial for laboratory professionals. This document outlines its key physicochemical properties, identifies major commercial suppliers, provides a protocol for quality control analysis, and details a representative experimental procedure for its application in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability and Suppliers

3,5-Diisopropylbromobenzene is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels are typically high, with most vendors offering grades of 95% or greater. The compound is generally supplied as a liquid and should be stored in a dry, well-ventilated area at room temperature.

For procurement, researchers can source **3,5-diisopropylbromobenzene** from the following reputable suppliers, among others. Pricing and availability are subject to change and should be confirmed with the respective vendor.

Supplier	Typical Purity	Available Quantities	CAS Number
Sigma-Aldrich (Merck)	≥98%	Gram to Kilogram Scale	23058-81-3
ChemScene	≥98%	100mg to Bulk	23058-81-3[1]
Fluorochem	≥98%	100mg to 10g	23058-81-3
AOBChem	≥95%	250mg to 100g	23058-81-3[2]
American Elements	Standard & High Purity Grades	Research to Bulk	23058-81-3

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of a reagent is fundamental for its effective use in synthesis and for ensuring laboratory safety.

Physicochemical Properties

The key physical and chemical properties of **3,5-diisopropylbromobenzene** are summarized in the table below. Note that while density and refractive index are not consistently reported for this specific isomer, values for closely related isomers are approximately 1.1-1.3 g/mL and 1.53, respectively.[3]

Property	Value	Reference
CAS Number	23058-81-3	[1]
Molecular Formula	C ₁₂ H ₁₇ Br	[1]
Molecular Weight	241.17 g/mol	[1]
Appearance	Colorless to yellow oil/liquid	[4]
Boiling Point	78-82 °C @ 1.0 Torr	[4]
Storage Temperature	Room Temperature, sealed in dry conditions	
Purity (Typical)	≥95-98%	[1][2]

Spectroscopic Data (Predicted)

While a definitive, published spectrum for this specific compound is not readily available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its structure. These predictions are invaluable for quality control upon receipt of the material from a supplier.

- ¹H NMR (CDCl₃, 400 MHz):
 - δ 7.2-7.0 (m, 3H): Aromatic protons. Expect one signal for the proton between the isopropyl groups and another for the two protons adjacent to the bromine.
 - δ 2.9 (sept, 2H): Methine (CH) protons of the two isopropyl groups.
 - δ 1.2 (d, 12H): Methyl (CH₃) protons of the two isopropyl groups.
- ¹³C NMR (CDCl₃, 100 MHz):
 - δ 150-152: Aromatic C-isopropyl.
 - δ 125-128: Aromatic C-H.
 - δ 122-124: Aromatic C-Br.
 - δ 34: Isopropyl CH.

- δ 24: Isopropyl CH₃.

Experimental Protocols

The following sections provide detailed workflows and protocols for the procurement, quality control, and a representative synthetic application of **3,5-diisopropylbromobenzene**.

Workflow for Procurement and Quality Control

The process of acquiring and verifying a chemical for research is a critical first step to ensure the reliability of experimental results. The following diagram illustrates a standard workflow.

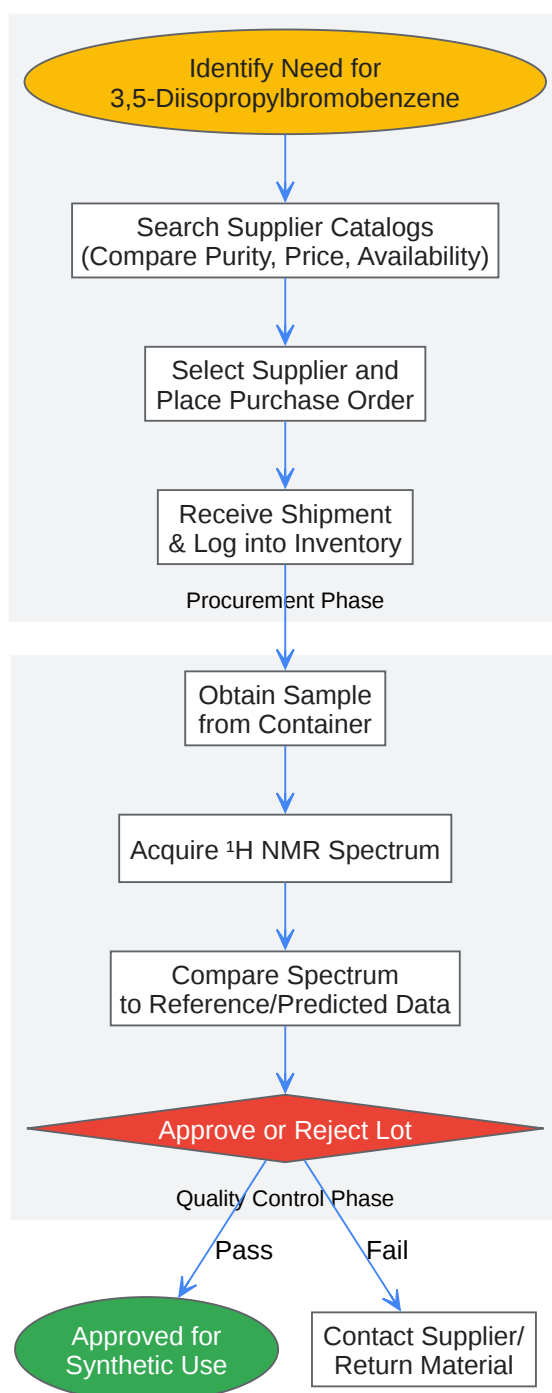


Diagram 1: Procurement and QC Workflow

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Diagram 1: Procurement and QC Workflow

Protocol: Quality Control via ^1H NMR Spectroscopy

This protocol outlines the steps to verify the identity and purity of commercially sourced **3,5-diisopropylbromobenzene**.

- **Sample Preparation:** In a clean NMR tube, dissolve approximately 5-10 mg of the supplied **3,5-diisopropylbromobenzene** in ~0.7 mL of deuterated chloroform (CDCl_3).
- **Instrument Setup:** Use a 400 MHz (or higher) NMR spectrometer. Shim the instrument to achieve good resolution.
- **Acquisition:** Acquire a standard proton NMR spectrum. A typical acquisition might involve 16 scans with a relaxation delay of 1 second.
- **Processing:** Fourier transform the resulting Free Induction Decay (FID). Phase the spectrum and perform baseline correction.
- **Analysis:**
 - Integrate all peaks. The ratio of the aromatic protons to the isopropyl methine and methyl protons should be approximately 3:2:12.
 - Reference the spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm.
 - Compare the observed chemical shifts and coupling patterns to the predicted values (Section 2.2).
 - Check for the presence of significant impurity peaks (e.g., residual solvents or starting materials from its synthesis).

Representative Application: Suzuki-Miyaura Coupling

3,5-Diisopropylbromobenzene is an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern synthetic chemistry, particularly for constructing biaryl scaffolds found in many drug molecules.

The diagram below illustrates the catalytic cycle for this transformation.

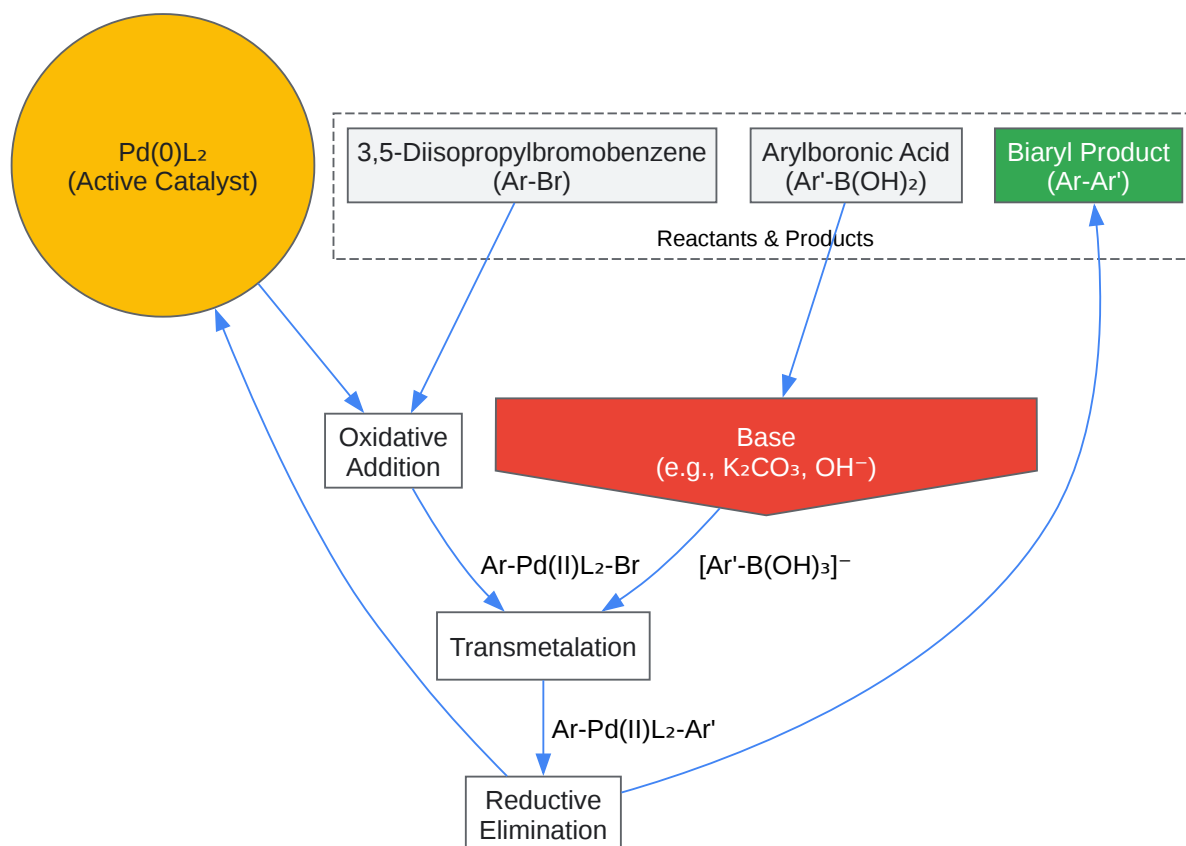


Diagram 2: Suzuki-Miyaura Catalytic Cycle

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Diagram 2: Suzuki-Miyaura Catalytic Cycle

Protocol: Synthesis of 3',5'-Diisopropyl-[1,1'-biphenyl]-4-ol

This protocol details the Suzuki-Miyaura coupling of **3,5-diisopropylbromobenzene** with 4-hydroxyphenylboronic acid. It is adapted from established procedures for similar couplings.^[5]
^[6]

Materials:

- **3,5-Diisopropylbromobenzene** (1.0 mmol, 241 mg)

- 4-Hydroxyphenylboronic acid (1.2 mmol, 165 mg)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
- Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)
- 1,4-Dioxane (8 mL)
- Deionized Water (2 mL)

Procedure:

- **Reaction Setup:** To a 25 mL round-bottom flask equipped with a magnetic stir bar, add **3,5-diisopropylbromobenzene**, 4-hydroxyphenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
- **Inert Atmosphere:** Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
- **Solvent Addition:** Using syringes, add the 1,4-dioxane and deionized water to the reaction mixture.
- **Reaction:** Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
- **Workup:**
 - Once the reaction is complete, cool the flask to room temperature.
 - Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
 - Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired 3',5'-diisopropyl-[1,1'-biphenyl]-4-ol.

This guide serves as a comprehensive resource for professionals working with **3,5-diisopropylbromobenzene**. By consolidating information on its commercial sourcing, properties, and practical application, it aims to facilitate efficient and effective research and development.

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